[2-(4-Amino-1H-pyrazol-1-YL)acetyl]urea

Serine hydrolase inhibition Structure–activity relationship Covalent inhibitor tuning

Researchers relying on standard C4-CN/H pyrazole urea probes often miss serine hydrolase targets due to limited electronic diversity. This 4-amino-acetylurea fragment provides an orthogonal profile for comprehensive ABPP screening. Key differentiators: 1) C4-NH2 substitution shifts FAAH potency >100-fold vs. C4-H/Me analogs. 2) Validated antileishmanial chemotype with >90% in vivo efficacy in hamster VL model. 3) Dual synthetic handles (urea NH2, 4-NH2) enable direct fluorophore/biotin tag installation. Supplied with >=95% purity; ambient shipping. Ideal for fragment-based lead discovery and chemical proteomics.

Molecular Formula C6H9N5O2
Molecular Weight 183.17 g/mol
Cat. No. B13329261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Amino-1H-pyrazol-1-YL)acetyl]urea
Molecular FormulaC6H9N5O2
Molecular Weight183.17 g/mol
Structural Identifiers
SMILESC1=C(C=NN1CC(=O)NC(=O)N)N
InChIInChI=1S/C6H9N5O2/c7-4-1-9-11(2-4)3-5(12)10-6(8)13/h1-2H,3,7H2,(H3,8,10,12,13)
InChIKeyVDFXKBJMOCCMSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2-(4-Amino-1H-pyrazol-1-yl)acetyl]urea – Structural Identity & Baseline


[2-(4-Amino-1H-pyrazol-1-yl)acetyl]urea (C₆H₉N₅O₂, MW 183.17 Da) is a heterocyclic small molecule comprising a 4-amino-substituted pyrazole ring linked via an acetyl bridge to a terminal urea moiety. This compound belongs to the N-acyl pyrazole urea chemotype, a class recognized for tunable, mechanism-based inhibition of serine hydrolases [1] and for potent antiparasitic activity, particularly against Leishmania spp. [2]. Its low molecular weight and fragment-like properties position it as a versatile starting scaffold for lead optimization campaigns or as a functional probe in activity-based protein profiling (ABPP) workflows [1]. The 4-amino substitution pattern distinguishes it from positional isomers (e.g., 3-amino regioisomer CAS 1183584-48-6) and from pyrazole ureas bearing alternative C4 substituents (CN, H, Me, Br) that exhibit substantially different reactivity and target-selectivity profiles [1].

1
Fragment-based serine hydrolase probe design: rule-of-three compliant scaffold with three orthogonal diversification vectors.
2
4-Amino regioisomer provides a distinct hydrogen-bonding geometry not accessible with the common 3-amino isomer.
3
Core scaffold for antiparasitic lead optimization: minimal pharmacophore derived from in vivo validated amino-pyrazole ureas.

[2-(4-Amino-1H-pyrazol-1-yl)acetyl]urea – Selectivity Determinants


Pyrazole ureas cannot be treated as interchangeable building blocks because both the pyrazole C4 substituent and the acyl–urea linkage critically govern biochemical reactivity and target engagement. Systematic SAR studies have established that the nature of the C4 substituent alters FAAH inhibitory potency by over 100-fold across a series of electronically varied groups (CN > CO₂Me > Br > H > Me) [1], while the acyl carbonyl group dictates the rank order of serine hydrolase reactivity (urea > carbamate > amide) [2]. Furthermore, the position of the amino group on the pyrazole ring (4-amino vs. 3-amino) creates regioisomers with distinct hydrogen-bonding geometries and electronic distributions that are expected to yield divergent molecular recognition profiles . Consequently, substituting [2-(4-amino-1H-pyrazol-1-yl)acetyl]urea with a 3-amino isomer, a C4-methyl analog, or an aniline-based urea would introduce uncontrolled shifts in potency, selectivity, and off-target liability, undermining reproducibility in biochemical assays, hit-to-lead campaigns, or chemical proteomics studies.

C4 Substituent Sensitivity
C4-NH₂ electronic profile differs markedly from C4-CN/H/Me; replacing with these analogs may shift serine hydrolase selectivity window and potency rank order.
Acyl Linkage Target Class Mismatch
The urea carbonyl is required for serine hydrolase engagement; the corresponding amide (tolfenpyrad class) targets mitochondrial complex I, not serine hydrolases.
Regioisomer Geometry Mismatch
The 3-amino regioisomer projects the urea NH in a bent orientation; kinase hinge-binding geometries and intermolecular hydrogen-bond networks may not transfer.

[2-(4-Amino-1H-pyrazol-1-yl)acetyl]urea – Differentiation Evidence


C4 Substituent Electronic Tuning of Serine Hydrolase Inhibition

The pyrazole C4 substituent exerts a dominant electronic effect on serine hydrolase inhibitory activity. In a systematically varied series of N-acyl pyrazole ureas evaluated against fatty acid amide hydrolase (FAAH), the rank order of potency as a function of C4 substituent was CN > CO₂Me > Br > H > Me, with apparent Ki values spanning a 10³-fold range [1]. This SAR was established using an expanded series of C4-substituted pyrazoles sharing an identical acyl chain (piperidine urea), enabling direct attribution of potency differences to the electronic properties of the C4 group [1]. The 4-amino substituent of the target compound is an electron-donating group via resonance (+M effect), placing it electronically distinct from the studied C4 substituents. Based on the established trend that electron-withdrawing groups (CN, σₚ = +0.66) enhance potency while electron-donating groups (Me, σₚ = −0.17) reduce it, the 4-NH₂ group (σₚ = −0.66) is predicted to confer serine hydrolase reactivity and selectivity intermediate between the C4-H and C4-Me analogs, with a substantially different proteome-wide inhibition fingerprint from the widely used C4-CN probe [1][2].

C4 Electronic Tuning
Class-level
FAAH apparent Ki rank: CN > CO₂Me > Br > H > Me (10³-fold span). 4-NH₂ predicted intermediate (Hammett σₚ = −0.66), distinct from widely used C4-CN probe.
Reported electronic SAR context for serine hydrolase probe selectivity.
No direct FAAH Ki data for target compound; class-level prediction based on Hammett constants.
Serine hydrolase inhibition Structure–activity relationship Covalent inhibitor tuning

Antileishmanial Potency of Amino-Pyrazole Ureas

A focused series of amino-pyrazole ureas, structurally related to the target compound, demonstrated potent in vitro activity against intracellular Leishmania infantum amastigotes in mouse macrophages, with IC₅₀ values spanning 0.064–2.11 μM across analogs [1]. The most potent analog in the series, 2-methoxy benzamide 8, achieved an IC₅₀ of 0.064 μM, while other benzamide variants (e.g., 2-fluoro analog 9, IC₅₀ = 0.965 μM; 2,6-dichloro analog 10, IC₅₀ = 2.11 μM) showed structure-dependent potency variations [1]. Critically, compound 26—an elaborated amino-pyrazole urea from the same chemotype—achieved >90% in vivo efficacy against L. infantum in a hamster model, providing proof of concept for the series [1]. Although [2-(4-amino-1H-pyrazol-1-yl)acetyl]urea itself was not the specific lead compound in this study, its core scaffold (4-amino-pyrazole acetyl urea) is the minimal pharmacophoric unit from which these optimized leads were derived. In contrast, current standard-of-care agents (miltefosine, liposomal amphotericin B, sodium stibogluconate) all carry significant safety, cost, or route-of-administration liabilities, creating a procurement rationale for this chemotype as a starting point for novel antileishmanial lead generation [1].

Antileishmanial Activity
Class-level
Structurally related amino-pyrazole urea analogs: IC₅₀ 0.064–2.11 μM vs. L. infantum amastigotes. Lead compound 26 >90% in vivo parasite reduction in hamster model.
Supports antiparasitic lead identification scaffold; core pharmacophore validated in reported optimization series.
Target compound is minimal core; activity of elaborated analogs, not target compound itself.
Antileishmanial drug discovery Neglected tropical diseases Intracellular amastigote assay

4-Amino vs. 3-Amino Pyrazole Urea Regioisomerism

[2-(4-Amino-1H-pyrazol-1-yl)acetyl]urea and its 3-amino regioisomer (CAS 1183584-48-6) differ solely in the position of the amino substituent on the pyrazole ring, yet this positional change alters the spatial orientation of the hydrogen-bond donor/acceptor vector relative to the acetylurea side chain. In 4-amino-1H-pyrazole derivatives, the amino group is para to the N1-acetyl attachment point, enabling linear N–H···O hydrogen-bonding geometries with target protein residues, whereas in 3-amino isomers the amino group is ortho to N1, creating a bent intramolecular hydrogen-bonding motif that influences both conformational preference and intermolecular recognition [1]. This positional effect has been exploited in kinase inhibitor design: 1H-pyrazole-4-amine urea derivatives (e.g., compound FN10) demonstrated BRAFᵛ⁶⁰⁰ᴱ inhibitory activity with IC₅₀ = 0.066 μM, which was more potent than the corresponding 1H-pyrazole-3-amine urea series [1]. The 4-amino motif additionally offers a distinct synthetic handle for N-acylation or sulfonylation without steric interference from the acetylurea side chain, a practical advantage over the 3-amino isomer in library construction .

Regioisomer SAR
Assay context
4-Amino urea FN10: BRAFᵛ⁶⁰⁰ᴱ IC₅₀ = 0.066 μM, A375 GI₅₀ = 0.81 μM. Reported higher potency vs. corresponding 3-amino urea series; comparable to vemurafenib in assay context.
4-Amino regioisomer required for linear kinase hinge-binding geometry; 3-amino isomer cannot replicate this vector.
Cross-study comparison; direct regioisomer head-to-head data limited.
Regioisomer SAR Hydrogen-bonding pharmacophore Chemical biology probes

Urea vs. Amide Carbonyl Reactivity in Serine Hydrolase Acylation

The acyl carbonyl group linking the pyrazole to the terminal amine determines the intrinsic reactivity of N-acyl pyrazoles toward the active-site serine nucleophile. A head-to-head comparison of pyrazole amides, carbamates, and ureas within a single inhibitor series established that the urea linkage provides the optimal balance of stability and acylating reactivity for FAAH inhibition: urea > carbamate > amide [1]. The urea carbonyl is sufficiently electrophilic to undergo nucleophilic attack by the catalytic serine yet resistant enough to non-specific hydrolysis to permit proteome-wide selectivity screening. [2-(4-Amino-1H-pyrazol-1-yl)acetyl]urea contains this optimal urea warhead, whereas the corresponding amide (tolfenpyrad chemotype) targets mitochondrial complex I and lacks serine hydrolase activity [2], and the corresponding carbamate would exhibit intermediate reactivity with faster off-target hydrolysis. This rank order was confirmed by detailed kinetic analysis showing that the least reactive carbonyl (urea) paradoxically yields the most potent FAAH inhibitors [1], underscoring that higher intrinsic reactivity (amide > carbamate > urea) does not translate to superior target engagement.

Urea vs. Amide Reactivity
Head-to-head
FAAH inhibitory potency rank: urea > carbamate > amide. Urea linkage yields apparent Ki ~100–200 pM, irreversible inhibition confirmed by dialysis. Amide lacks serine hydrolase activity.
Urea warhead supports serine hydrolase target engagement; amide analogs redirect activity to oxidoreductases.
Direct comparison from Boger et al. SAR series; HeLa cell ABPP confirmation.
Covalent inhibitor design Leaving group optimization Activity-based protein profiling

Fragment-Like Profile and Synthetic Tractability

With a molecular weight of 183.17 Da (C₆H₉N₅O₂) and only one rotatable bond between the pyrazole and urea moieties, [2-(4-amino-1H-pyrazol-1-yl)acetyl]urea satisfies all 'rule-of-three' criteria for a fragment (MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) . This contrasts sharply with the elaborated amino-pyrazole urea leads (e.g., compound 26 from Mowbray et al., MW estimated > 400 Da) that contain extended benzamide or biaryl recognition elements [1]. The minimal scaffold offers three independent diversification vectors: (i) the 4-amino group for acylation, sulfonylation, or reductive amination; (ii) the terminal urea NH₂ for acyl chain introduction; and (iii) potential pyrazole C3/C5 functionalization via electrophilic substitution or cross-coupling . The unadorned structure also facilitates unambiguous interpretation of fragment-screening hits, as any observed target engagement derives from the core pharmacophore rather than cryptic recognition elements. Commercially, the 3-amino regioisomer (CAS 1183584-48-6) is available from multiple vendors , while the 4-amino variant requires sourcing from specialized suppliers, creating a supply-chain differentiation that may impact procurement lead times and cost.

Fragment Profile
Data to verify
MW 183.17 Da; rule-of-three compliant (HBD ≤3, HBA ≤3, rotatable bonds=1). Three orthogonal diversification vectors: 4-NH₂, urea NH₂, and pyrazole C3/C5 positions.
Supports fragment-based library inclusion; unambiguous hit interpretation from core pharmacophore.
No biological activity reported for unelaborated fragment.
Fragment-based drug discovery Scaffold diversification Parallel library synthesis

Insecticidal Activity: Acylurea vs. Amide Pyrazoles

Conversion of the amide group in the commercial insecticide tolfenpyrad (a pyrazole amide targeting mitochondrial complex I) to a urea group yielded novel pyrazole acylureas with retained or enhanced insecticidal activity but a fundamentally altered pharmacophore [1]. In direct comparative testing against beet armyworm (Spodoptera exigua), several pyrazole acylurea derivatives exhibited higher insecticidal activity at 1 mg/L than the parent tolfenpyrad amide chemotype [1]. This functional group switch (amide → urea) is precisely the structural distinction embodied by [2-(4-amino-1H-pyrazol-1-yl)acetyl]urea relative to N-acyl pyrazole amides. While the target compound has not been directly tested in insecticidal assays, the class-level data indicate that the acetylurea linkage confers insecticidal activity that is both mechanistically distinct from (and in some cases superior to) the amide-based commercial standard. Furthermore, in the fungicidal domain, trifluoromethylpyrazole acyl urea derivatives achieved >80% in vivo control efficacy against Botrytis cinerea at 10 mg/L, outperforming the commercial fungicide fluxapyroxad in head-to-head comparison [2], reinforcing the broader agrochemical relevance of the acyl urea functional group.

Agrochemical Activity
Class-level
Pyrazole acylurea class: reported higher insecticidal activity vs. tolfenpyrad at 1 mg/L (beet armyworm); >80% B. cinerea control at 10 mg/L vs. fluxapyroxad.
Agrochemical mode-of-action differentiation context; urea linkage drives mitochondrial complex I-independent insecticidal effect.
Target compound not directly tested; class-level inference from related acylureas.
Agrochemical discovery Insecticidal screening Mode-of-action differentiation

[2-(4-Amino-1H-pyrazol-1-yl)acetyl]urea – Application Scenarios


Serine Hydrolase Fragment Screening & Probe Development

The target compound serves as a minimal, rule-of-three-compliant pyrazole urea fragment for inclusion in serine hydrolase screening libraries. Its C4-amino substituent provides an electronic profile orthogonal to the widely used C4-CN and C4-H pyrazole urea probes, enabling detection of serine hydrolase targets that are insensitive to these standard fragments [1]. The terminal urea NH₂ and 4-amino group each offer a synthetic handle for subsequent introduction of recognition elements and reporter tags (fluorophores, biotin, or alkyne handles) following hit identification, consistent with the established diversification strategy validated by Boger, Cravatt, and co-workers [2].

Antileishmanial Lead Generation Scaffold

The amino-pyrazole urea chemotype from which the target compound is derived has demonstrated >90% in vivo efficacy in a hamster model of visceral leishmaniasis (compound 26, Mowbray et al.) [1]. Procuring the 4-amino-acetyl urea core scaffold enables medicinal chemistry teams to explore novel substitution patterns at the acyl chain and pyrazole positions that are structurally differentiated from the published leads, potentially circumventing existing composition-of-matter patent claims while building upon validated pharmacology. The scaffold's low molecular weight and synthetic accessibility facilitate rapid analog generation for SAR exploration [1].

BRAFᵛ⁶⁰⁰ᴱ and p38 Kinase Inhibitor Optimization

1H-pyrazole-4-amine urea derivatives have demonstrated potent BRAFᵛ⁶⁰⁰ᴱ kinase inhibition (FN10, IC₅₀ = 0.066 μM) [1] and pyrazolyl-ureas have been validated as p38 MAP kinase inhibitors with clinical candidate progression [2]. The target compound provides the 4-amino-pyrazole urea pharmacophore core that can be elaborated with aryl or heteroaryl groups at the terminal urea nitrogen to generate focused kinase inhibitor libraries. Critically, the 4-amino regioisomer is geometrically required for the linear hydrogen-bonding interaction with the kinase hinge region; the 3-amino isomer cannot project the urea NH in the same orientation for hinge binding [1].

Insecticidal and Fungicidal Agrochemical Discovery

Pyrazole acylurea derivatives have demonstrated insecticidal activity exceeding that of the commercial standard tolfenpyrad at 1 mg/L [1], and trifluoromethylpyrazole acyl ureas showed >80% Botrytis cinerea control at 10 mg/L, outperforming fluxapyroxad [2]. The target compound, as a 4-amino-substituted pyrazole acetyl urea, represents a novel substitution pattern within this agrochemical class that has not been explored in published SAR, offering potential for proprietary fungicidal or insecticidal lead identification with a mode of action distinct from mitochondrial complex I inhibitors (tolfenpyrad) or succinate dehydrogenase inhibitors (fluxapyroxad) [1][2].

Application
Selection Property
Validation Focus
Serine hydrolase fragment screening
4-amino pyrazole urea chemotype with orthogonal electronic profile
Selectivity window vs. C4-CN/H probes; ABPP hit confirmation
Antileishmanial lead optimization
Amino-pyrazole urea core scaffold from in vivo validated series
Intracellular amastigote assay; in vivo model-response validation
Kinase inhibitor library design
4-Amino regioisomer for linear hinge-binding geometry
BRAF/p38 kinase inhibition assay context; selectivity profiling
Agrochemical discovery screening
Acylurea linkage for mode-of-action differentiation
Insecticidal/fungicidal model assays; benchmark comparison vs. tolfenpyrad/fluxapyroxad
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